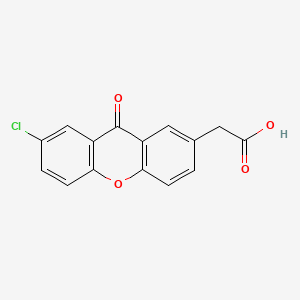
5-Ethenyl-1,2-dimethylpyridin-1-ium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethenyl-1,2-dimethylpyridin-1-ium bromide is a pyridinium salt with the molecular formula C9H12BrN. This compound is known for its unique structure, which includes an ethenyl group attached to the pyridinium ring. Pyridinium salts are widely recognized for their applications in various fields, including organic synthesis, medicinal chemistry, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethenyl-1,2-dimethylpyridin-1-ium bromide typically involves the quaternization of 5-ethenyl-1,2-dimethylpyridine with a suitable alkylating agent, such as methyl bromide. The reaction is usually carried out in an aprotic solvent like acetonitrile or dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
5-Ethenyl-1,2-dimethylpyridin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyridinium ring can be reduced to form the corresponding pyridine derivative.
Substitution: The bromide ion can be substituted with other nucleophiles, such as chloride or iodide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as sodium chloride (NaCl) or sodium iodide (NaI) are employed.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of pyridine derivatives.
Substitution: Formation of corresponding halide salts.
Aplicaciones Científicas De Investigación
5-Ethenyl-1,2-dimethylpyridin-1-ium bromide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development and as a potential therapeutic agent.
Mecanismo De Acción
The mechanism of action of 5-Ethenyl-1,2-dimethylpyridin-1-ium bromide involves its interaction with molecular targets, such as enzymes and receptors. The ethenyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The pyridinium ring can also interact with nucleophilic sites in enzymes, affecting their activity and function .
Comparación Con Compuestos Similares
Similar Compounds
- 1-Methyl-3-ethylpyridinium bromide
- 1,2-Dimethyl-3-ethenylpyridinium chloride
- 1-Ethenyl-2,3-dimethylpyridinium iodide
Uniqueness
5-Ethenyl-1,2-dimethylpyridin-1-ium bromide is unique due to its specific substitution pattern on the pyridinium ring. The presence of both ethenyl and dimethyl groups imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .
Propiedades
Número CAS |
53584-12-6 |
|---|---|
Fórmula molecular |
C9H12BrN |
Peso molecular |
214.10 g/mol |
Nombre IUPAC |
5-ethenyl-1,2-dimethylpyridin-1-ium;bromide |
InChI |
InChI=1S/C9H12N.BrH/c1-4-9-6-5-8(2)10(3)7-9;/h4-7H,1H2,2-3H3;1H/q+1;/p-1 |
Clave InChI |
PYNNQTZJIHVAPR-UHFFFAOYSA-M |
SMILES canónico |
CC1=[N+](C=C(C=C1)C=C)C.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-{4-[Dibutyl(methyl)silyl]butyl}piperidine](/img/structure/B14641160.png)

![Diethyl 3-({4-[formyl(methyl)amino]benzoyl}amino)pentanedioate](/img/structure/B14641169.png)








